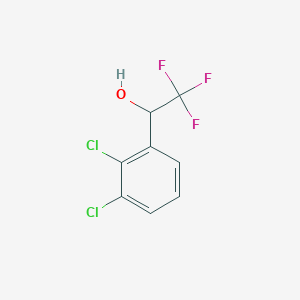

1-(2,3-Dichlorophenyl)-2,2,2-trifluoroethanol

説明

1-(2,3-Dichlorophenyl)-2,2,2-trifluoroethanol is a fluorinated aromatic alcohol characterized by a phenyl ring substituted with chlorine atoms at the 2- and 3-positions and a trifluoroethanol (-CF₃CH₂OH) group. Its molecular formula is C₈H₅Cl₂F₃O, with a molecular weight of 245.02 g/mol. The compound’s structure combines electron-withdrawing chlorine and trifluoromethyl groups, influencing its polarity, acidity, and reactivity.

特性

IUPAC Name |

1-(2,3-dichlorophenyl)-2,2,2-trifluoroethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2F3O/c9-5-3-1-2-4(6(5)10)7(14)8(11,12)13/h1-3,7,14H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMBRXWOUGCBKOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

923675-42-7 | |

| Record name | 1-(2,3-dichlorophenyl)-2,2,2-trifluoroethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dichlorophenyl)-2,2,2-trifluoroethanol typically involves the reaction of 2,3-dichlorobenzaldehyde with trifluoroethanol in the presence of a suitable catalyst. The reaction conditions often include:

Temperature: Moderate to high temperatures (e.g., 80-120°C).

Catalysts: Acidic or basic catalysts such as sulfuric acid or sodium hydroxide.

Solvents: Common solvents include toluene or ethanol.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include:

Reaction: Mixing 2,3-dichlorobenzaldehyde with trifluoroethanol under controlled conditions.

Purification: The crude product is purified using techniques such as distillation or recrystallization.

Quality Control: Ensuring the final product meets purity standards through analytical methods like high-performance liquid chromatography (HPLC).

化学反応の分析

Types of Reactions: 1-(2,3-Dichlorophenyl)-2,2,2-trifluoroethanol undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can yield alcohols or amines.

Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products:

Oxidation Products: Ketones, carboxylic acids.

Reduction Products: Alcohols, amines.

Substitution Products: Compounds with new functional groups replacing halogens.

科学的研究の応用

Medicinal Chemistry

1-(2,3-Dichlorophenyl)-2,2,2-trifluoroethanol is primarily utilized in the synthesis of pharmaceutical compounds. Its trifluoromethyl group enhances biological activity and lipophilicity, making it a valuable precursor in drug development.

- Anticancer Agents : Research indicates that derivatives of this compound can exhibit cytotoxicity against cancer cell lines. The presence of the dichlorophenyl group may contribute to the compound's ability to interact with biological targets effectively.

- Enzyme Inhibition Studies : This compound has been employed in studies aimed at understanding enzyme mechanisms. It acts as a competitive inhibitor for certain enzymes, providing insights into their catalytic pathways and potential therapeutic targets .

Biochemical Research

The compound is extensively used in biochemical applications due to its ability to influence protein folding and stability.

- Protein Folding Studies : 1-(2,3-Dichlorophenyl)-2,2,2-trifluoroethanol serves as a co-solvent in protein folding experiments. It can disrupt hydrogen bonds and hydrophobic interactions within proteins, allowing researchers to study conformational changes under various conditions .

- NMR Spectroscopy : The compound is utilized in Nuclear Magnetic Resonance (NMR) spectroscopy to solubilize peptides and proteins, facilitating structural analysis .

Material Science

In materials science, 1-(2,3-Dichlorophenyl)-2,2,2-trifluoroethanol is explored for its potential applications in developing novel materials.

- Fluorinated Polymers : Its unique trifluoromethyl group can be incorporated into polymer matrices to enhance thermal stability and chemical resistance. This property is particularly useful in creating advanced materials for electronics and coatings.

- Surface Modification : The compound can be used to modify surface properties of materials through chemical reactions that enhance adhesion and hydrophobicity .

Environmental Applications

The environmental impact of fluorinated compounds is an area of growing concern; however, 1-(2,3-Dichlorophenyl)-2,2,2-trifluoroethanol's role in environmental remediation is being investigated.

- Contaminant Removal : Studies suggest that compounds like this can be effective in the removal of certain pollutants from water systems due to their reactivity with organic contaminants .

Case Studies

作用機序

The mechanism by which 1-(2,3-Dichlorophenyl)-2,2,2-trifluoroethanol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s dichlorophenyl and trifluoroethanol groups contribute to its reactivity and ability to form stable complexes with biological molecules. Pathways involved may include:

Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.

Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

類似化合物との比較

Structural Isomers with Varied Chlorine Substitution

Impact of Chlorine Position :

- 2,3-Dichloro Substitution : Adjacent chlorines create steric and electronic effects that may hinder rotation and increase acidity of the hydroxyl group compared to meta-substituted analogs.

- 3,5-Dichloro Substitution: Symmetric substitution enhances thermal stability and solubility in non-polar solvents .

- 2,6-Dichloro Substitution : Steric crowding reduces nucleophilic substitution reactivity at the hydroxyl group .

Halogen-Substituted Analogs

Impact of Halogen Type :

- Bromine vs.

- Monochloro vs. Dichloro: Dichloro derivatives exhibit lower solubility in aqueous media due to increased hydrophobicity .

Functional Group Variations

Impact of Functional Groups :

- Trifluoroethanol (-CF₃CH₂OH): The hydroxyl group participates in hydrogen bonding, enhancing solubility in polar solvents, while the -CF₃ group contributes to metabolic stability .

- Trifluoroethanone (-CF₃CO-): The ketone derivative is more reactive in nucleophilic additions but less stable under acidic conditions .

Substituted Heterocyclic Analogs

Impact of Heterocycles and Amino Groups:

- Amino Substitution: The -NH₂ group introduces hydrogen-bonding donors, improving solubility and biological activity .

生物活性

1-(2,3-Dichlorophenyl)-2,2,2-trifluoroethanol is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article details its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

1-(2,3-Dichlorophenyl)-2,2,2-trifluoroethanol has a molecular formula of C8H6Cl2F3O and a molecular weight of approximately 250.04 g/mol. Its structure includes a dichlorophenyl group and a trifluoroethanol moiety, which contribute to its chemical reactivity and biological interactions.

The biological activity of 1-(2,3-Dichlorophenyl)-2,2,2-trifluoroethanol is primarily attributed to its ability to interact with various biological targets. The compound may exert its effects through:

- Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding : The compound may bind to receptors, altering their activity and leading to downstream biological effects.

- Oxidative Stress Modulation : It has been suggested that the compound could influence oxidative stress pathways, potentially offering protective effects against cellular damage.

Pharmacological Effects

Research indicates that 1-(2,3-Dichlorophenyl)-2,2,2-trifluoroethanol exhibits several pharmacological activities:

- Antimicrobial Activity : Preliminary studies have shown that the compound possesses antibacterial and antifungal properties. For instance, it demonstrated significant activity against pathogenic bacteria in vitro.

- Anticancer Potential : In cellular assays, the compound has been evaluated for its ability to induce apoptosis in cancer cells. The mechanism involves DNA damage leading to cell death.

- Anti-inflammatory Effects : It may also modulate inflammatory responses by inhibiting pro-inflammatory cytokines.

Case Studies and Research Findings

Several studies have explored the biological activity of 1-(2,3-Dichlorophenyl)-2,2,2-trifluoroethanol:

- Antibacterial Activity Study :

- Objective : To evaluate the antibacterial effects against Gram-positive and Gram-negative bacteria.

- Findings : The compound showed significant inhibition of bacterial growth with Minimum Inhibitory Concentration (MIC) values ranging from 10 to 50 µg/mL depending on the bacterial strain tested.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | 50 |

- Anticancer Activity Study :

- Objective : To assess the cytotoxic effects on human cancer cell lines.

- Findings : The compound exhibited IC50 values in the micromolar range (e.g., 15 µM for breast cancer cells), indicating potent cytotoxicity.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 25 |

| A549 (Lung Cancer) | 20 |

- In Vivo Anti-inflammatory Study :

- Objective : To evaluate anti-inflammatory effects in a rodent model.

- Findings : Administration of the compound resulted in a significant reduction in paw edema compared to control groups.

Q & A

Q. What are the key synthetic routes for 1-(2,3-Dichlorophenyl)-2,2,2-trifluoroethanol?

The compound can be synthesized via Friedel-Crafts acylation of 2,3-dichlorobenzene with trifluoroacetyl chloride, followed by reduction of the resulting ketone (e.g., 1-(2,3-Dichlorophenyl)-2,2,2-trifluoroethanone) using agents like sodium borohydride or catalytic hydrogenation . For intermediates, esterification protocols using 2,2,2-trifluoroethanol and diisopropylcarbodiimide (DIC) with DMAP catalysis may apply .

Q. How can researchers characterize the structural and electronic properties of this compound?

- NMR Spectroscopy : NMR is critical for analyzing the trifluoromethyl group’s electronic environment, while and NMR resolve aromatic and hydroxyl protons .

- X-ray Crystallography : Determines precise bond angles and dihedral angles between the dichlorophenyl ring and trifluoroethanol moiety .

- Mass Spectrometry : Confirms molecular weight (e.g., 245.03 g/mol for CHClFO) and fragmentation patterns .

Q. What safety protocols are essential when handling this compound?

- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact, inhalation, or ingestion .

- Conduct reactions in fume hoods due to volatile byproducts.

- Dispose of waste via certified hazardous waste facilities to prevent environmental contamination .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved?

Chiral auxiliaries like (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol can induce asymmetry during reduction steps . Asymmetric catalysis using palladium complexes or enzymatic resolution (e.g., lipases) may also yield enantiopure forms .

Q. What role does 2,2,2-trifluoroethanol (TFE) play in stabilizing its conformational states?

TFE enhances α-helix and β-sheet propensities in peptides by weakening hydrophobic interactions and strengthening intramolecular hydrogen bonds. Similar effects may stabilize the hydroxyl group’s orientation in this compound, influencing its reactivity .

Q. How does this compound perform in catalytic hydrofunctionalization reactions?

As a solvent or co-catalyst, deoxygenated TFE improves yields and enantioselectivity in hydroalkoxylation by suppressing side reactions. The electron-withdrawing trifluoromethyl group may also activate substrates for Pd-catalyzed cross-coupling .

Q. What thermodynamic parameters govern its structural transitions in solution?

Circular dichroism (CD) and variable-temperature NMR reveal ΔG, ΔH, and ΔS values for conformational changes. For example, TFE-water mixtures stabilize compact states with negative ΔG values, while temperature-dependent studies show entropy-driven unfolding .

Q. How does this compound interact with biomacromolecules like proteins?

NMR and fluorescence quenching assays demonstrate binding to hydrophobic pockets in serum albumin or lysozyme. The dichlorophenyl group may participate in π-π stacking, while the hydroxyl group forms hydrogen bonds with catalytic residues .

Key Research Gaps

- Mechanistic studies on TFE’s role in stabilizing transition states during catalysis.

- Structural dynamics of the compound in lipid bilayers or micellar systems.

- Environmental fate and degradation pathways under UV/biological exposure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。